2-oxoethyl(triphenyl)phosphanium;hydrochloride
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Overview
Description
2-oxoethyl(triphenyl)phosphanium;hydrochloride is a chemical compound with the molecular formula C20H18ClOP. It is also known as (formylmethyl)triphenylphosphonium chloride. This compound is a useful reagent in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-oxoethyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, such as bromoacetaldehyde diethyl acetal, followed by hydrolysis. The reaction typically occurs in an inert atmosphere, such as nitrogen, and requires a solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is purified using techniques such as distillation and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-oxoethyl(triphenyl)phosphanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonium salts. These products are valuable intermediates in organic synthesis and have various applications in pharmaceuticals and materials science .
Scientific Research Applications
2-oxoethyl(triphenyl)phosphanium;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: It is used in the synthesis of biologically active molecules, such as antibiotics and anticancer agents.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-oxoethyl(triphenyl)phosphanium;hydrochloride involves the formation of a phosphonium ylide intermediate in the Wittig reaction. This intermediate reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved in this reaction include the carbonyl group of aldehydes and ketones, which undergo nucleophilic attack by the ylide to form the desired product.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-oxoethyl(triphenyl)phosphanium;hydrochloride include:
- (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride
- (methoxymethyl)triphenylphosphonium chloride
- (2-oxoethyl)triphenylphosphonium chloride
Uniqueness
This compound is unique due to its specific structure and reactivity in the Wittig reaction. It provides a versatile and efficient method for forming carbon-carbon double bonds, which is essential in organic synthesis. Its ability to form stable phosphonium ylides makes it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C20H19ClOP+ |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-oxoethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C20H18OP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-16H,17H2;1H/q+1; |
InChI Key |
RVEJRPJGKXTQIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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